2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide
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Description
Scientific Research Applications
Antimicrobial Properties :
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, a category to which 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide belongs, have demonstrated antibacterial and antifungal activities. Synthesis of 5-(4-acetylphenyl) substituted 2-aminothiazol-4(5H)-ones via cyclisation of thiocyanatoamides contributes to their antimicrobial properties (Baranovskyi et al., 2018).
Structural Analysis for Medicinal Applications :
- The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and similar compounds are stabilized by extensive intra- and intermolecular hydrogen bonds. These compounds, including variants of this compound, exhibit potential for medicinal applications due to their carbamoylsulfonamide derivatives (Siddiqui et al., 2008).
Nonlinear Optical Materials :
- N-(2-Chlorophenyl)-(1-Propanamide), closely related to the specified compound, has been synthesized and studied for its potential as an organic electro-optic and non-linear optical material. The study includes growth of single crystals and characterization using various spectroscopic techniques (Prabhu & Rao, 2000).
Potential Inhibitors for COVID-19 Protease :
- A study on 2-chloro-N-(p-tolyl)propanamide, which shares structural similarities with the specified compound, involved quantum chemical analysis and molecular docking. This research suggested the potential of these molecules as medicinal use for COVID-19, highlighting their significance in current medical research (Pandey et al., 2020).
Herbicidal Activity :
- Synthesis and characterization of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This indicates the potential use of related compounds, such as this compound, in agricultural applications (Liu et al., 2007).
Properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEKLBHATAMXDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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